3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Description

BenchChem offers high-quality 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

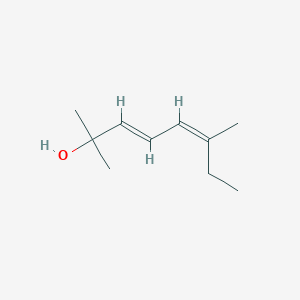

Structure

3D Structure

Properties

CAS No. |

18675-16-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(5Z)-2,6-dimethylocta-3,5-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |

InChI Key |

BOGURUDKGWMRHN-FFELTBSMSA-N |

SMILES |

CCC(=CC=CC(C)(C)O)C |

Isomeric SMILES |

CC/C(=C\C=C\C(C)(C)O)/C |

Canonical SMILES |

CCC(=CC=CC(C)(C)O)C |

Other CAS No. |

18675-16-6 18675-17-7 |

Origin of Product |

United States |

Foundational & Exploratory

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol, also known as cis-ocimenol, is a naturally occurring acyclic monoterpenoid. It is a volatile organic compound found in a variety of plants and is recognized for its characteristic aroma, contributing to the scent of many essential oils. Beyond its olfactory properties, there is growing interest in the potential biological activities of this and related terpenoid compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, alongside available information on its biological effects and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough compilation of the chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol is essential for its accurate identification, handling, and application in research and development. The available data is summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on estimations and should be used with caution.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | (5Z)-2,6-Dimethyl-3,5-octadien-2-ol | IUPAC |

| Synonyms | cis-Ocimenol | Common |

| CAS Number | 18675-16-6 | |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | Colorless oily liquid | Estimated |

| Boiling Point | 224.7 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.865 g/cm³ | |

| Refractive Index | 1.471 | |

| Vapor Pressure | 0.018 mmHg at 25°C | |

| Solubility | Almost insoluble in water; soluble in alcohol and oils.[1] | |

| LogP | 2.811 | Estimated |

Spectroscopic Data:

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are not extensively documented in readily accessible literature. However, general methods for the synthesis and purification of terpene isomers can be adapted.

Synthesis:

The synthesis of the (Z)-isomer of alkenols often requires stereoselective methods to control the geometry of the double bond. Common strategies include:

-

Wittig Reaction and its Modifications: The Wittig reaction is a widely used method for alkene synthesis. To favor the formation of the Z-isomer, unstabilized ylides are typically employed under salt-free conditions.

-

Alkyne Semi-hydrogenation: The partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, can yield the corresponding cis-alkene.

-

Stereoselective Reduction of α,β-unsaturated Ketones: The reduction of a suitable α,β-unsaturated ketone precursor with specific reducing agents can lead to the desired allylic alcohol with Z-configuration.

A logical workflow for a potential synthetic approach is outlined below:

Caption: A generalized workflow for the synthesis and characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

Purification:

The purification of the (5Z)-isomer from a reaction mixture or a natural extract containing other isomers and impurities typically involves chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for separating terpene isomers based on their polarity. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is commonly used.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase can be employed.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are limited, research on the related monoterpene β-ocimene and other essential oil constituents provides valuable insights into its potential pharmacological effects.

Potential Biological Activities:

-

Cytotoxic and Antileishmanial Effects: Studies on β-ocimene have demonstrated its potential to induce cell death in Leishmania amazonensis promastigotes. The proposed mechanism involves the disruption of the parasite's plasma membrane integrity.

-

Immunomodulatory Effects: Terpenoids are known to possess immunomodulatory properties. Research on β-ocimene suggests it may modulate the immune response by affecting the production of cytokines such as TNF-α, IL-10, and IL-6, and by influencing the generation of nitric oxide and reactive oxygen species.

Potential Signaling Pathways:

Based on the activities of related compounds, (5Z)-2,6-Dimethyl-3,5-octadien-2-ol could potentially interact with key signaling pathways involved in inflammation and apoptosis. Further research is needed to confirm these interactions.

Caption: Hypothetical signaling pathways potentially modulated by (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

Conclusion

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol is a monoterpenoid with defined chemical and physical properties, though some data, particularly comprehensive spectroscopic and a definitive melting point, require further experimental validation. While direct biological studies are scarce, research on related compounds suggests potential for this molecule in the areas of anti-parasitic and immunomodulatory applications. The elucidation of its precise mechanisms of action and its effects on specific signaling pathways represents a promising area for future research. This guide provides a foundational resource to aid in the design of such investigations.

References

Technical Guide: Structural Elucidation and Characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS Number 18675-16-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the chemical compound associated with CAS number 18675-16-6. The identified molecule is (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, a member of the terpene alcohol class of organic compounds. Terpene alcohols are of significant interest in various fields, including fragrance, food science, and pharmaceuticals, due to their diverse biological activities. This document outlines the general methodologies employed for the structural determination and characterization of such compounds, presents available physicochemical data, and provides visualizations of typical experimental workflows.

Compound Identification

The compound assigned to CAS number 18675-16-6 is systematically named (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol .[1] The structure features a ten-carbon backbone with two double bonds and a hydroxyl group, classifying it as a dienol. The "(5Z)" designation specifies the stereochemistry of the double bond between carbons 5 and 6.

Table 1: Physicochemical Properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol

| Property | Value | Source |

| CAS Number | 18675-16-6 | Internal |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | (5Z)-2,6-Dimethyl-3,5-octadien-2-ol | Internal |

| Class | Terpene Alcohol | Internal |

Structural Elucidation and Characterization: Experimental Protocols

Spectroscopic Analysis

Spectroscopic methods are fundamental to determining the chemical structure of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, one would expect to observe signals corresponding to the methyl protons, methylene protons, vinyl protons, and the hydroxyl proton. The coupling patterns (splitting) of these signals would help to establish the connectivity of the carbon skeleton.

-

¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the presence of sp³, sp², and sp-hybridized carbons, including those bonded to the hydroxyl group.

-

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

-

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

-

Electron Ionization (EI-MS): This is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions that are characteristic of the molecule's structure.

-

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, as well as C-H stretching and bending vibrations and C=C stretching absorptions.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and purification of the compound of interest from a mixture, as well as for determining its purity.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like terpene alcohols. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The retention time of the compound is a characteristic property under specific GC conditions.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and analysis of terpene alcohols, particularly for less volatile or thermally sensitive compounds.

Visualization of Methodologies

The following diagrams illustrate the general workflows and conceptual pathways relevant to the study of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

Conclusion

The compound with CAS number 18675-16-6 has been identified as (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. While specific, publicly available experimental data for this particular stereoisomer is limited, this guide provides a comprehensive overview of the standard and robust methodologies that are employed for the structural elucidation and characterization of such terpene alcohols. The combination of advanced spectroscopic and chromatographic techniques allows for the unambiguous determination of the molecular structure and purity of these valuable natural products. Further research to acquire and publish the specific analytical data for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Elusive Presence of 3,5-Octadien-2-ol, 2,6-dimethyl- Isomers in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers in plants. While direct evidence for the presence of this specific irregular monoterpenol remains elusive in publicly available literature, this document provides a comprehensive overview of closely related compounds, their quantification in plant matrices, and plausible biosynthetic pathways. The identification of the structurally analogous ketone, 3,5-octadien-2-one, in oolong tea suggests a potential metabolic relationship and serves as a significant lead for future research. This guide synthesizes available data on related compounds found in various plant species, details relevant experimental protocols for the analysis of volatile organic compounds, and proposes a hypothetical biosynthetic route to stimulate further investigation into this class of molecules.

Introduction

Volatile organic compounds (VOCs) in plants play crucial roles in defense, pollination, and communication. Among these, monoterpenes and their derivatives represent a vast and structurally diverse class of natural products with significant commercial applications in the flavor, fragrance, and pharmaceutical industries. Irregular monoterpenes, characterized by a non-head-to-tail linkage of isoprene units, are a less common but equally intriguing subgroup. This guide focuses on the isomers of 3,5-Octadien-2-ol, 2,6-dimethyl-, a C10 irregular monoterpenol. Despite its potential as a flavor and fragrance component, its natural occurrence in plants has not been definitively established. This document aims to provide a thorough technical overview of the current knowledge landscape, focusing on related compounds to inform and guide future research endeavors.

Natural Occurrence of Structurally Related Compounds

While direct identification of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers is not documented in the reviewed literature, several structurally similar compounds have been reported in various plant species. These findings provide valuable clues about the potential for its existence and the types of plant families in which it might be found.

3,5-Octadien-2-one in Oolong Tea

A significant finding is the identification of 3,5-octadien-2-one as a key aroma compound in Dong Ding oolong tea[1]. This ketone shares the same carbon skeleton as the target alcohol, differing only in the functional group at the C2 position. The presence of this dienone strongly suggests the possibility of its enzymatic reduction to the corresponding alcohol, 3,5-octadien-2-ol, within the plant's metabolic machinery. Plant alcohol dehydrogenases (ADHs) are known to catalyze the reduction of aldehydes and ketones, supporting this hypothesis[2][3][4].

Other Related 2,6-Dimethyloctane Derivatives in Plants

Several other irregular monoterpenes with a 2,6-dimethyloctane backbone have been identified in various plant species, highlighting the existence of the necessary biosynthetic precursors and enzymatic machinery in the plant kingdom.

-

Achillea millefolium (Yarrow): The essential oil of various subspecies of Achillea millefolium has been extensively studied. While not containing the target compound, these studies have identified a rich array of other monoterpenes and sesquiterpenes[1][3][4][5][6]. The presence of a diverse terpenoid profile suggests a complex enzymatic system that could potentially produce other minor, yet undiscovered, irregular monoterpenes.

-

Dianthus Species (Carnations): Volatile analyses of different Dianthus species, such as Dianthus superbus, have revealed a variety of volatile compounds[5]. While the specific isomers of 3,5-Octadien-2-ol, 2,6-dimethyl- have not been reported, the genus is known for its production of aromatic compounds, making it a candidate for further investigation.

Quantitative Data

To date, no quantitative data for 3,5-Octadien-2-ol, 2,6-dimethyl- in plants has been published. However, quantitative analysis of the related ketone, 3,5-octadien-2-one, in Tieguanyin oolong tea provides a valuable reference point.

Table 1: Quantitative Data for 3,5-Octadien-2-one in Tieguanyin Oolong Tea [7]

| Semi-fermentation Time (h) | Concentration (μg/L) |

| 4 | 0.72a |

| 8 | 0.56ab |

| 12 | 0.61ab |

| 16 | 0.65ab |

| 20 | 0.41b |

| 24 | 0.46b |

| Values with different letters are significantly different. |

Experimental Protocols

The identification and quantification of volatile compounds like 3,5-Octadien-2-ol, 2,6-dimethyl- isomers from plant matrices require sensitive and specific analytical techniques. The following protocols are based on methods successfully employed for the analysis of structurally related compounds in plant essential oils and infusions.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant materials.

-

Sample Preparation: 3 grams of the plant material (e.g., tea leaves) are placed in a 20 mL headspace vial.

-

Infusion: 150 mL of freshly boiled, purified water is added to the vial. The infusion is allowed to stand for a specified time (e.g., 6 minutes for tea).

-

Extraction: A conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant agitation.

Analysis of Volatile Compounds: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5MS, 60 m × 0.25 mm × 0.32 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 5 minutes, ramped to 180°C at 3°C/min, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 3 minutes[7].

-

Injector: Splitless mode at a temperature of 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: m/z 35-400.

-

-

Compound Identification: Identification is based on the comparison of the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing the retention indices (RI) with those of authentic standards or literature values.

-

Quantification: For quantitative analysis, an internal standard (e.g., 2-octanol) is added to the sample before extraction. The concentration of the target analyte is calculated by comparing its peak area to that of the internal standard.

Signaling Pathways and Biosynthesis

The biosynthesis of irregular monoterpenes, such as the 2,6-dimethyloctane skeleton, deviates from the typical head-to-tail condensation of isoprene units.

Proposed Biosynthetic Pathway for the 2,6-Dimethyloctane Skeleton

The biosynthesis of the 2,6-dimethyloctane carbon skeleton likely proceeds through a pathway similar to that of other irregular monoterpenes, such as lavandulol, found in plants like Lavandula species. This pathway involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.

The key steps are proposed as follows:

-

IPP and DMAPP Synthesis: The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

-

Formation of Lavandulyl Diphosphate (LPP): A specialized prenyltransferase, such as a lavandulyl diphosphate synthase (LPPS), catalyzes the unconventional head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP)[7].

-

Formation of the 2,6-Dimethyloctadienyl Cation: The diphosphate group of LPP is cleaved, leading to the formation of a lavandulyl cation. This cation can then undergo rearrangements.

-

Hydration and Isomerization: The cation can be quenched by water, leading to the formation of various hydroxylated isomers. Subsequent enzymatic or non-enzymatic isomerization reactions could lead to the formation of the 3,5-octadien-2-ol skeleton.

-

Reduction to 3,5-Octadien-2-ol: If 3,5-octadien-2-one is an intermediate, a plant alcohol dehydrogenase (ADH) could catalyze its reduction to 3,5-Octadien-2-ol using NADH or NADPH as a cofactor.

Visualizations

Caption: Experimental workflow for the analysis of volatile compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Volatile Constituents of Achillea millefolium L. ssp. millefolium from Iran | Semantic Scholar [semanticscholar.org]

- 3. wjarr.com [wjarr.com]

- 4. A review on phytochemistry and medicinal properties of the genus Achillea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Volatile constituents of Dianthus rupicola Biv. from Sicily: activity against microorganisms affecting cellulosic objects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Unsaturated Tertiary Octadienols: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – While the quest for novel bioactive compounds continues to be a primary driver in pharmaceutical research and development, the specific class of unsaturated tertiary octadienols remains a largely unexplored frontier. This in-depth technical guide synthesizes the currently available information on these compounds and, by examining structurally related molecules, outlines their potential biological activities for researchers, scientists, and drug development professionals. A significant knowledge gap exists in the scientific literature regarding the specific biological functions of unsaturated tertiary octadienols, presenting a unique opportunity for novel research and discovery.

Introduction to Unsaturated Tertiary Octadienols

Unsaturated tertiary octadienols are organic molecules characterized by an eight-carbon chain containing two double bonds, a tertiary alcohol group, and an additional hydroxyl group. A representative compound of this class is 2,6-dimethyl-1,7-octadiene-3,6-diol. Despite its identification in various natural sources, including fruits like papaya, alcoholic beverages, and as a metabolite in brewer's yeast (Saccharomyces cerevisiae), there is a notable scarcity of published research on its biological effects.[1][2] Chemical and metabolome databases confirm its structure and basic physicochemical properties but offer no data on its bioactivity.[2][3][4][5][6]

Inferred Potential Biological Activities

In the absence of direct studies on unsaturated tertiary octadienols, we can infer potential biological activities by examining structurally analogous compounds, such as other unsaturated alcohols and diols found in nature.

Antimicrobial and Anti-inflammatory Properties

Unsaturated fatty acids and various components of essential oils, which often contain unsaturated alcohol moieties, have demonstrated notable antimicrobial and anti-inflammatory activities. For instance, certain fatty acids exhibit antimicrobial effects against oral pathogens.[7] Additionally, essential oils containing unsaturated aldehydes have been shown to possess anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase, which is involved in the leukotriene inflammatory pathway.[8] The presence of unsaturation and hydroxyl groups in tertiary octadienols suggests they could potentially interact with microbial membranes or inflammatory pathway proteins, warranting investigation into their antimicrobial and anti-inflammatory efficacy.

Cytotoxic Activity against Cancer Cell Lines

The potential for novel compounds to exhibit cytotoxicity against cancer cells is a cornerstone of oncological research. While no data exists for unsaturated tertiary octadienols, other unsaturated compounds and natural extracts containing them have been evaluated for their anti-cancer properties. The specific structural features of unsaturated tertiary octadienols may present unique interactions with cancer cell-specific targets, making this a promising, yet entirely unexplored, area of investigation.

Proposed Experimental Workflow for Bioactivity Screening

Given the lack of existing data, a systematic approach to screening the biological activity of unsaturated tertiary octadienols is required. The following workflow is proposed as a starting point for researchers.

Caption: Proposed workflow for the synthesis and biological evaluation of unsaturated tertiary octadienols.

Future Directions and Conclusion

The field of pharmacology is in constant need of novel chemical scaffolds to address unmet medical needs. Unsaturated tertiary octadienols represent a class of molecules with intriguing structural features that are present in nature but have been overlooked in biological research. The lack of data presents a clear opportunity for significant discoveries.

Future research should focus on the following:

-

Synthesis of Stereoisomers: Chemical synthesis of the different possible stereoisomers of unsaturated tertiary octadienols is a critical first step to enable biological testing.

-

Broad Biological Screening: A comprehensive screening of these compounds against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes in inflammatory pathways, is necessary.

-

Structure-Activity Relationship (SAR) Studies: Once initial bioactivities are identified, SAR studies can be conducted to understand the relationship between the molecule's structure and its biological function, guiding the design of more potent and selective derivatives.

References

- 1. foodb.ca [foodb.ca]

- 2. ymdb.ca [ymdb.ca]

- 3. 1,7-Octadiene-3,6-diol, 2,6-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - 1,7-octadiene-3,6-diol, 2,6-dimethyl- (C10H18O2) [pubchemlite.lcsb.uni.lu]

- 5. 1,7-Octadiene-3,6-diol, 2,6-dimethyl- (CAS 51276-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Human Metabolome Database: Showing metabocard for 2,6-Dimethyl-3,7-octadiene-2,6-diol (HMDB0036990) [hmdb.ca]

- 7. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Olfactory Landscape of 2,6-dimethyl-3,5-octadien-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory profile and sensory analysis of the terpene alcohol 2,6-dimethyl-3,5-octadien-2-ol. While detailed quantitative sensory data for this specific molecule is not extensively available in public literature, this document compiles the existing qualitative descriptions and provides a framework for its sensory evaluation based on established methodologies for similar fragrance compounds. This guide also includes data on structurally related and well-characterized terpene alcohols, linalool and geraniol, to serve as a valuable reference point.

Olfactory Profile of 2,6-dimethyl-3,5-octadien-2-ol

2,6-dimethyl-3,5-octadien-2-ol is a fragrance ingredient utilized in various perfume compositions. Its scent is characterized by a pleasant and complex profile.

Table 1: Summary of Olfactory Descriptors for 2,6-dimethyl-3,5-octadien-2-ol

| Descriptor | Description |

| Primary | Sweet, Floral, Fresh, Lily, Citrus |

| Secondary | Animalic, Leathery, Fruity, Technical (in complex mixtures) |

Sensory Analysis Data (Reference Compounds)

Due to the limited availability of specific quantitative sensory data for 2,6-dimethyl-3,5-octadien-2-ol, this section presents data for the structurally related and extensively studied monoterpene alcohols, linalool and geraniol. This information provides a valuable benchmark for understanding the potential sensory properties of 2,6-dimethyl-3,5-octadien-2-ol.

Table 2: Quantitative Sensory Data for Linalool and Geraniol

| Compound | Isomer | Odor Profile | Odor Threshold (in air) | Odor Threshold (in water) |

| Linalool | (S)-(+)-Linalool | Sweet, floral, petitgrain-like[1] | 7.4 ppb[1] | 15-50 µg/L[2] |

| (R)-(-)-Linalool | Woody, lavender-like[1] | 0.8 ppb[1] | - | |

| Geraniol | (Z)-Geraniol | Citrus-like, floral[3][4] | 14 ng/L[3][4] | 4-75 ppb (detection)[5] |

| (E)-Nerol | Fresher, floral, citrus-like[6] | 60 ng/L[3][4] | - |

Experimental Protocols for Sensory Analysis

The sensory analysis of fragrance compounds like 2,6-dimethyl-3,5-octadien-2-ol is typically conducted using Gas Chromatography-Olfactometry (GC-O), a technique that combines instrumental separation with human sensory detection.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the volatile compounds in a sample and identify which of them are odor-active.

Methodology:

-

Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For headspace analysis, a small amount of the sample is placed in a sealed vial and heated to allow the volatile compounds to enter the gas phase.

-

Gas Chromatographic Separation: An aliquot of the prepared sample is injected into a gas chromatograph (GC). The GC is equipped with a capillary column coated with a stationary phase selected based on the polarity of the analytes. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory detection port (ODP).

-

Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the ODP. The panelist records the retention time, duration, intensity, and a qualitative description of any detected odor.

-

Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry. This allows for the identification of the specific chemical compounds responsible for the different aroma notes in the sample.

Below is a diagram illustrating a typical GC-O experimental workflow.

References

- 1. Linalool - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

Thermochemical data and stability of conjugated dienols

An In-depth Technical Guide to the Thermochemical Data and Stability of Conjugated Dienols

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties and stability of conjugated dienols. It covers the theoretical basis for their stability, methodologies for experimental determination of thermochemical data, and the relevance of these compounds in broader chemical and pharmaceutical contexts.

Introduction to Conjugated Dienols

Conjugated dienols are a class of organic compounds characterized by a molecule containing two carbon-carbon double bonds separated by a single bond, and at least one hydroxyl (-OH) group. This structural arrangement—a conjugated system in proximity to a hydroxyl functional group—imparts unique chemical reactivity and stability. Understanding the thermochemical data associated with these molecules is crucial for predicting reaction outcomes, assessing molecular stability, and designing synthetic pathways, particularly in the field of medicinal chemistry where such moieties can influence a drug's metabolic profile and activity.

The Stability of Conjugated Systems

The enhanced stability of conjugated systems compared to their non-conjugated counterparts is a well-documented phenomenon. This stability arises primarily from two key factors: electron delocalization (resonance) and the hybridization of the carbon atoms involved.

-

Electron Delocalization: In a conjugated system, the p-orbitals of the sp²-hybridized carbon atoms overlap, creating a continuous π-system that extends over multiple atoms. This allows the π-electrons to be delocalized, meaning they are not confined to a single bond but are spread across the entire conjugated portion of the molecule. This delocalization lowers the overall energy of the molecule, thereby increasing its stability.

-

Hybridization: The carbon atoms in a conjugated system are sp² hybridized, which involves more s-character than in sp³ hybridized carbons. This leads to shorter and stronger single bonds within the conjugated system, further contributing to the overall stability.

This inherent stability can be quantified by measuring the heat of hydrogenation. Conjugated dienes release less heat upon hydrogenation compared to isomeric non-conjugated dienes, indicating they are in a lower energy state to begin with.

Below is a conceptual diagram illustrating the factors that contribute to the stability of a conjugated system.

Caption: Factors contributing to the enhanced stability of conjugated dienols.

Thermochemical Data

Quantitative thermochemical data for conjugated dienols are not extensively tabulated in the literature. This is in contrast to simpler alcohols or common hydrocarbons. The data for a specific dienol must often be determined experimentally or through computational methods.

For context, the following table presents standard enthalpy of combustion (ΔH°c) values for related, simpler molecules to illustrate the relative energy contents.

| Compound Name | Chemical Formula | Structure | State | ΔH°c (kJ/mol) |

| Ethanol | C₂H₅OH | Saturated Alcohol | Liquid | -1367 |

| 1-Propanol | C₃H₇OH | Saturated Alcohol | Liquid | -2021 |

| Allyl Alcohol | C₃H₅OH | Unsaturated Alcohol | Liquid | -1865 |

| 1,3-Butadiene | C₄H₆ | Conjugated Diene | Gas | -2541 |

Note: Data is compiled from various sources. Values can vary slightly based on experimental conditions.

The standard Gibbs free energy of a reaction (ΔG°) is a critical predictor of its spontaneity and is defined by the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy.[1][2] For isomerization reactions, such as the conversion of borneol to isoborneol, the standard reaction Gibbs energy can be experimentally determined.[3]

Experimental Determination of Thermochemical Data

The primary method for experimentally determining the heat of combustion of a compound like a conjugated dienol is bomb calorimetry . The procedure measures the heat released when a substance is completely burned in a constant-volume container.

Detailed Protocol for Bomb Calorimetry

This protocol outlines the steps to determine the enthalpy of combustion for a liquid dienol sample.

Materials and Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Digital thermometer with high precision (±0.001 °C)

-

Analytical balance (±0.0001 g)

-

Sample crucible (e.g., silica or platinum)

-

Benzoic acid (for calibration)

-

Ignition wire (e.g., nickel-chromium or platinum)

-

Deionized water

-

Liquid dienol sample

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

-

Cut a 10 cm piece of ignition wire, weigh it, and connect it to the bomb electrodes, ensuring it touches the benzoic acid pellet.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere with water vapor.

-

Seal the bomb, purge it of air, and pressurize it with pure oxygen to approximately 30 atm.

-

Place the bomb into the calorimeter bucket containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

-

Calculate the heat capacity (C) of the calorimeter using the known heat of combustion of benzoic acid (-26.43 kJ/g).[4]

-

-

Combustion of the Dienol Sample:

-

Accurately weigh the liquid dienol sample (0.7-1.0 g) in the crucible.

-

Repeat the setup procedure from calibration (steps 1b-1f) using the dienol sample.

-

Ignite the sample and record the temperature changes as done during calibration.

-

-

Data Analysis:

-

Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the total heat released (q_total) using the formula: q_total = C * ΔT.

-

Correct for the heat released by the combustion of the ignition wire.

-

Calculate the heat of combustion of the sample (q_sample) by subtracting any correction factors from q_total.

-

Determine the molar enthalpy of combustion (ΔH°c) by dividing q_sample by the number of moles of the dienol burned.[5]

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Workflow for determining the enthalpy of combustion via bomb calorimetry.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties.[6] Methods like Density Functional Theory (DFT) or high-accuracy composite wave function theories (e.g., W4 theory) can be used to calculate enthalpies of formation and Gibbs free energies.[6] These frameworks involve:

-

Conformational Search: Identifying the lowest energy conformers of the flexible dienol molecule.

-

DFT Calculations: Performing geometry optimization and frequency calculations.

-

Thermochemical Corrections: Applying corrections to obtain accurate enthalpy and entropy values.

-

Boltzmann Statistics: Averaging the properties of different conformers based on their population at a given temperature.[6]

Relevance in Drug Development

While the conjugated dienol moiety is not as common as other functional groups in pharmaceuticals, its properties can be relevant in several contexts:

-

Metabolic Stability: The stability of a molecule can influence its metabolic fate. Aromatic hydroxy groups, which are arenolic in nature, are common products of drug metabolism.[7] The presence of a conjugated system can affect the rate and pathway of metabolic reactions like oxidation or glucuronidation.

-

Pharmacophore Design: The rigid, planar structure of a conjugated system can serve as a scaffold in drug design, holding other functional groups in a specific orientation for optimal interaction with a biological target. The hydroxyl group provides a key hydrogen bonding site.

-

Chemical Conjugation: In the development of complex therapeutics like antibody-drug conjugates (ADCs), linker molecules are used to attach a cytotoxic drug to an antibody.[8] The principles of reactivity and stability are paramount in designing linkers that are stable in circulation but release the drug at the target site. While not directly dienols, understanding the stability of various functional groups, including unsaturated systems, is critical.

-

Natural Products: Many biologically active natural products contain conjugated systems and hydroxyl groups. The study of their thermochemical properties can provide insight into their biosynthesis and biological activity. For example, various isomers of conjugated linoleic acid (CLA) exhibit a range of biological effects, from anti-adipogenic to anti-carcinogenic properties.[9][10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 3. Solved 6.13(aThe standard reaction Gibbs energy of the | Chegg.com [chegg.com]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological effects of conjugated linoleic acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathways leading to the formation of dimethyl-octadien-2-ols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biosynthetic pathways leading to the formation of dimethyl-octadien-ols, a class of acyclic monoterpenoid alcohols. While the direct biosynthesis of 2-ol isomers is not extensively documented, this guide focuses on the well-established pathways for the structurally related and commercially significant isomers, linalool (3,7-dimethyl-1,6-octadien-3-ol) and geraniol (3,7-dimethyl-2,6-octadien-1-ol). Furthermore, it explores the potential for post-biosynthetic modifications, primarily through cytochrome P450 monooxygenases, which may lead to the formation of various hydroxylated derivatives, including the titular 2-ols.

Precursor Biosynthesis: The MVA and MEP Pathways

All terpenoids, including the dimethyl-octadien-ols, are derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants and microorganisms utilize two distinct pathways for the synthesis of IPP and DMAPP, which are compartmentalized within the cell.

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP.

-

The 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and a series of reactions then leads to the formation of both IPP and DMAPP.

References

An Exploratory Technical Guide on the Potential Applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpene alcohol with potential applications spanning the fragrance, agriculture, and pharmaceutical industries. As a member of the terpene alcohol class, it is anticipated to exhibit bioactive properties, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known and potential applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol, its chemical characteristics, and detailed experimental protocols for future research. While direct biological data for this specific isomer is limited, this document extrapolates potential activities from closely related terpene alcohols and provides a framework for its systematic investigation.

Chemical and Physical Properties

(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a C10H18O isomer with a molecular weight of approximately 154.25 g/mol . Its structure features a ten-carbon backbone with two double bonds and a hydroxyl group. The "(5Z)" designation indicates the stereochemistry of the double bond at the 5th position.

| Property | Value | Reference |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [2] |

| CAS Number | 18675-16-6 | |

| IUPAC Name | (5Z)-2,6-dimethylocta-3,5-dien-2-ol | |

| Synonyms | (Z)-2,6-Dimethyl-3,5-octadien-2-ol | |

| Vapor Pressure | 0.018 mmHg at 25°C | [2] |

| Monoisotopic Mass | 154.135765193 | [2] |

Known and Potential Applications

Fragrance and Flavor Industry

(5Z)-2,6-dimethyl-3,5-octadien-2-ol and its isomers are utilized in the fragrance industry for their characteristic scents. Terpene alcohols are common components of essential oils and are valued for their pleasant aromas. Furthermore, this compound serves as a key intermediate in the synthesis of other commercially important fragrance molecules, such as citronellal.

Agriculture - Pheromones

Derivatives of 2,6-dimethyl-octadien-2-ol have been identified as components of insect sex pheromones. This suggests a potential application in integrated pest management strategies, where synthetic pheromones can be used to trap or disrupt the mating of agricultural pests.

Potential Antimicrobial Applications

While direct studies on (5Z)-2,6-dimethyl-3,5-octadien-2-ol are lacking, the broader class of terpene alcohols has demonstrated significant antimicrobial activity against a range of bacteria and fungi. The primary proposed mechanism of action is the disruption of the microbial cell membrane integrity, leading to the leakage of essential intracellular components such as potassium ions.

Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Terpene Alcohols

| Compound | Organism | MIC (mg/mL) | Reference |

| Geraniol | S. aureus | 6.82 | [3] |

| Farnesol | S. aureus | - | [3] |

| Linalool | E. coli | - | [3] |

| Terpineol | S. aureus | - | |

| 1,8-cineole | S. aureus | >23 | [4] |

| (+)-limonene | S. aureus | 3-27 | [4] |

| (-)-limonene | S. aureus | 2-27 | [4] |

Note: The above data is for related compounds and should be used as a guide for designing experiments with (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Potential Anti-inflammatory Applications

Terpenes and terpenoids are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Table 3: IC50 Values of Structurally Related Terpenes in Anti-inflammatory Assays

| Compound | Assay | IC50 (µM) | Reference |

| Carvacrol | COX-2 Inhibition | 0.8 | [5] |

| Dexamethasone | NO Production Inhibition | 4.33 | |

| Artemorin | NO Production Inhibition | 0.16 | |

| Costunolide | NO Production Inhibition | 0.3 | |

| Zaluzanin C | NO Production Inhibition | 6.54 |

Note: The provided IC50 values are for various terpenes and are intended to serve as a reference for potential anti-inflammatory studies of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Experimental Protocols

Synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

A potential synthetic route can be adapted from methods used for similar terpene alcohols. A common approach involves the Grignard reaction between an appropriate alkenyl halide and a ketone.

Workflow for a Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Antimicrobial Activity Assessment: Potassium Ion Leakage Assay

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to the test compound.

Experimental Workflow:

Caption: Workflow for the potassium ion leakage assay.

Detailed Protocol:

-

Culture the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with a low-potassium buffer.

-

Resuspend the cells in the same buffer to a standardized optical density.

-

Place the cell suspension in a beaker with a magnetic stirrer and insert a potassium-ion selective electrode and a reference electrode.

-

Add a known concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol to the suspension.

-

Record the potential difference (mV) at regular intervals, which corresponds to the extracellular potassium ion concentration.

-

Convert the mV readings to potassium concentration using a standard curve.

-

Plot the potassium concentration against time to determine the rate of ion leakage.

Anti-inflammatory Activity Assessment: NF-κB Activation Assay

This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Signaling Pathway Diagram:

Caption: The NF-κB signaling pathway and potential inhibition point.

Experimental Workflow:

Caption: Workflow for the NF-κB activation assay.

Detailed Protocol (Reporter Gene Assay):

-

Culture a suitable cell line (e.g., HEK293T cells) stably transfected with an NF-κB reporter construct (e.g., luciferase).

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of (5Z)-2,6-dimethyl-3,5-octadien-2-ol for a defined period (e.g., 1-2 hours).

-

Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α).

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.

Future Directions and Conclusion

(5Z)-2,6-dimethyl-3,5-octadien-2-ol presents an intriguing subject for further research, particularly in the realms of antimicrobial and anti-inflammatory drug discovery. The foundational knowledge of related terpene alcohols strongly suggests its potential bioactivity. The immediate research priorities should be the full chemical characterization of this compound, followed by a systematic evaluation of its antimicrobial and anti-inflammatory properties using the protocols outlined in this guide. Such studies will be crucial in unlocking the full therapeutic and commercial potential of this molecule.

References

Methodological & Application

Application Note and Protocol: Laboratory Scale Purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Abstract

This document provides a detailed laboratory-scale protocol for the purification of the terpene alcohol 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-. The protocol outlines a two-step purification strategy involving fractional vacuum distillation followed by preparative gas chromatography to achieve high purity suitable for research and drug development applications. Physicochemical data and expected outcomes are summarized in tabular format for clarity.

Introduction

3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is a member of the terpene alcohol family, a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Terpene alcohols are often found in complex mixtures, such as essential oils or synthetic reaction crudes, necessitating efficient purification strategies to isolate specific isomers for downstream applications.[1][2] The presence of multiple double bonds and a chiral center in the target molecule requires a purification method that is both efficient in separating isomers and gentle enough to prevent degradation. This protocol details a robust method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Physicochemical Properties

A summary of the relevant physicochemical properties of the target compound and its isomers is presented in Table 1. This data is crucial for designing the purification protocol, particularly for determining the appropriate conditions for distillation and chromatography.

| Property | Value | Reference |

| Molecular Formula | C10H18O | |

| Molecular Weight | 154.25 g/mol | |

| Boiling Point (estimated) | 190-200 °C at 760 mmHg | |

| Vapor Pressure | 0.018 mmHg at 25°C | |

| Polarity | Moderately polar | |

| Solubility | Soluble in organic solvents (e.g., ethanol, hexane), sparingly soluble in water. |

Table 1: Physicochemical properties of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Purification Strategy Overview

The purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- from a crude reaction mixture or natural extract is proposed to be a two-step process to effectively remove both high and low boiling point impurities as well as closely related isomers.

-

Fractional Vacuum Distillation: This initial step is designed to separate the target compound from non-volatile materials and solvents with significantly different boiling points.[1][3][4][5][6]

-

Preparative Gas Chromatography (Prep-GC): This high-resolution technique is employed as a final polishing step to separate the desired (5Z)- isomer from other geometric and structural isomers.[1][7]

Caption: Purification workflow for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Experimental Protocols

This procedure is designed to enrich the crude mixture with the target compound by removing impurities with significantly different boiling points.

Materials and Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and receiving flask

-

Vacuum pump and vacuum gauge

-

Heating mantle with stirrer

-

Thermometer or temperature probe

-

Cold trap

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

-

Place the crude mixture containing 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- into the round-bottom flask. Add a magnetic stir bar.

-

Connect the apparatus to the vacuum pump with a cold trap in between.

-

Gradually reduce the pressure to the desired level (see Table 2 for suggested parameters).

-

Begin heating the distillation flask while stirring.

-

Collect the fractions in the receiving flask based on the vapor temperature at the distillation head. Discard the initial low-boiling fraction.

-

Collect the fraction corresponding to the expected boiling point of the target compound under vacuum.

-

Stop the distillation once the temperature starts to rise significantly again or when only a small amount of residue remains.

-

Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of the target compound.

| Parameter | Value |

| Vacuum Pressure | 1-10 mmHg |

| Distillation Flask Temperature | 80-120 °C (initial) |

| Vapor Temperature (Collection) | 70-90 °C (estimated) |

| Expected Purity | 70-85% |

Table 2: Recommended parameters for fractional vacuum distillation.

This high-resolution separation is intended to isolate the (5Z)- isomer from other closely related impurities.

Materials and Equipment:

-

Preparative Gas Chromatograph equipped with a fraction collector

-

Appropriate GC column (see Table 3)

-

Helium or Nitrogen carrier gas

-

Syringe for sample injection

-

Collection vials

Procedure:

-

Set up the preparative GC system with the parameters outlined in Table 3.

-

Dissolve the enriched fraction from the distillation step in a minimal amount of a volatile solvent (e.g., hexane or dichloromethane).

-

Inject an appropriate volume of the sample onto the GC column.

-

Monitor the chromatogram and identify the peak corresponding to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- based on retention time (previously determined by analytical GC-MS).

-

Set the fraction collector to collect the eluent corresponding to the target peak.

-

Pool the collected fractions.

-

Analyze the purity of the final product by analytical GC-MS.

| Parameter | Value |

| GC Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness) |

| Carrier Gas | Helium at a flow rate of 5-10 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Purity | >98% |

Table 3: Recommended parameters for preparative gas chromatography.

Data Presentation and Expected Results

The purification process should yield 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- with a purity exceeding 98%. The expected yield will depend on the concentration of the target compound in the initial crude mixture. A summary of the expected outcomes at each stage is provided in Table 4.

| Stage | Input Material | Expected Purity of Target Compound | Expected Recovery |

| Fractional Vacuum Distillation | Crude Mixture | 70-85% | 80-90% |

| Preparative Gas Chromatography | Enriched Fraction | >98% | 60-75% |

Table 4: Summary of expected purity and recovery at each purification stage.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and decision-making process within the purification protocol.

Caption: Logical flow of the purification and analysis process.

Conclusion

The described two-step purification protocol provides a reliable method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- on a laboratory scale. The combination of fractional vacuum distillation and preparative gas chromatography effectively removes a wide range of impurities, yielding a final product suitable for demanding research and development applications. The provided parameters can be optimized based on the specific composition of the starting material and the available equipment.

References

- 1. iipseries.org [iipseries.org]

- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Industrial Multiple-Effect Fractional Condensation under Vacuum for the Recovery of Hop Terpene Fractions in Water [mdpi.com]

- 5. Sciencemadness Discussion Board - Vacuum fractional distillation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Application Note: Analysis of Volatile Terpenes Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volatile terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for the characteristic aromas and flavors of many essential oils.[1][2] In addition to their organoleptic properties, terpenes have been shown to possess a range of therapeutic benefits and can act synergistically with other compounds.[3] Accurate and robust analytical methods are essential for the qualitative and quantitative analysis of these volatile compounds for quality control, strain identification, and research into their potential therapeutic applications.[1][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile terpenes due to its high sensitivity, selectivity, and ability to separate complex mixtures.[5][6] This application note provides a detailed protocol for the analysis of volatile terpenes using GC-MS.

Experimental Workflow

The overall workflow for the analysis of volatile terpenes by GC-MS involves sample preparation, instrument analysis, and data processing.

References

- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Quantitative Analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in Essential Oils: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of terpenoid compounds in essential oils, with a specific focus on the methodology applicable to (5Z)-2,6-dimethyl-3,5-octadien-2-ol. While a comprehensive literature search did not yield specific quantitative data for (5Z)-2,6-dimethyl-3,5-octadien-2-ol in common essential oils, this document outlines the standardized protocols and best practices for its quantification, should it be identified. The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the separation and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. To illustrate the application of these methods, quantitative data for major components of Artemisia vulgaris (Mugwort) and Achillea millefolium (Yarrow) essential oils are presented.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, that contribute to the characteristic aroma and biological activity of plants. The precise quantification of individual components is crucial for quality control, authentication, and the development of new therapeutic agents. (5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpenoid alcohol of interest for its potential fragrance and pharmacological properties. Accurate and validated analytical methods are essential for determining its concentration in various essential oil matrices.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of essential oil components.[1] This technique offers high resolution for separating complex mixtures and high sensitivity and selectivity for identifying and quantifying individual compounds.[2]

Data Presentation: Quantitative Composition of Selected Essential Oils

Based on a comprehensive review of published literature, (5Z)-2,6-dimethyl-3,5-octadien-2-ol is not a commonly reported major constituent in widely studied essential oils. However, to demonstrate the data presentation for quantitative analysis, the following tables summarize the percentage composition of major components found in Artemisia vulgaris and Achillea millefolium essential oils from various studies.

Table 1: Quantitative Composition of Major Components in Artemisia vulgaris (Mugwort) Essential Oil

| Compound | Percentage (%) | Reference |

| Eucalyptol | 29.91 | [3] |

| Sabinene | 8.44 | [3] |

| endo-Borneol | 8.24 | [3] |

| 10-epi-γ-Eudesmol | 6.50 | [3] |

| α-Pinene | 23.56 | [4] |

| Menthol | 9.71 | [4] |

| β-Eudesmol | 8.30 | [4] |

| Spathulenol | 4.58 | [4] |

| Camphor | 28.94 | [5] |

| 4-tert-butylaniline | 19.79 | [5] |

| α-Pinene | 6.61 | [5] |

| Eucalyptol | 6.39 | [5] |

| Fenchol | 6.03 | [5] |

| Camphene | 5.43 | [5] |

| Alpha-thujone | ~50 | [6] |

| Camphor | 30 - 35 | [6] |

| Beta-thujone | ~8 | [6] |

| Camphene | ~5 | [6] |

| Eucalyptol | ~5 | [6] |

Table 2: Quantitative Composition of Major Components in Achillea millefolium (Yarrow) Essential Oil

| Compound | Percentage (%) | Reference |

| 1,8-Cineole | 75.19 | [7] |

| α-Phellandrene | 5.53 | [7] |

| p-Eugenol | 5.53 | [7] |

| Camphor | 5.45 | [7] |

| α-Terpineol | 2.09 | [7] |

| β-Pinene | 1.66 | [7] |

| Camphene | 1.20 | [7] |

| α-Pinene | 1.02 | [7] |

| α-Farnesene | 31.66 | [8] |

| Chamazulene | 17.17 | [8] |

| β-Caryophyllene | 10.27 | [8] |

| Sabinene | 8.77 | [8] |

| β-Pinene | 12.84 | [9] |

| Eucalyptol | 9.15 | [9] |

| Chamazulene | 9.05 | [9] |

| β-Caryophyllene | 7.26 | [9] |

| β-Pinene | 11.8 - 31.1 | [10] |

| 1,8-Cineole | 8.1 - 17.0 | [10] |

| Chamazulene | 9.8 - 23.2 | [10] |

| trans-Nerolidol | 8.2 - 13.5 | [10] |

| Carvacrol | 10.16 | [11] |

| γ-Muurolene | 9.58 | [11] |

| Grandisol | 5.28 | [11] |

| Artemisia ketone | 3.70 | [11] |

Experimental Protocols

Essential Oil Extraction (Hydrodistillation)

A standard method for obtaining essential oils from plant material is hydrodistillation.

Protocol:

-

Sample Preparation: Weigh a suitable amount of dried plant material (e.g., 100 g).

-

Hydrodistillation: Place the plant material in a flask with a sufficient volume of distilled water.

-

Apparatus: Use a Clevenger-type apparatus for the extraction.

-

Heating: Heat the flask to boiling and continue the distillation for a specified time (e.g., 3 hours).

-

Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

Drying and Storage: Separate the oil from the aqueous phase, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of a target analyte, such as (5Z)-2,6-dimethyl-3,5-octadien-2-ol, in an essential oil sample.

3.2.1. Materials and Reagents

-

Essential oil sample

-

(5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard (of known purity)

-

Internal Standard (IS) (e.g., n-alkane such as n-tridecane or a compound not present in the essential oil)

-

High-purity solvent (e.g., hexane or ethanol)

-

Volumetric flasks and pipettes

-

GC-MS system equipped with an autosampler

3.2.2. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh a known amount of the (5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard and dissolve it in a specific volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the essential oil sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same manner as the analyte stock solution.

-

Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.

3.2.3. Sample Preparation

-

Accurately weigh a known amount of the essential oil sample.

-

Dissolve the essential oil in a specific volume of solvent in a volumetric flask.

-

Add the same fixed concentration of the internal standard as used in the calibration standards.

-

Vortex the solution to ensure homogeneity.

3.2.4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 series or equivalent.

-

Mass Spectrometer: Agilent 5973 series or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL in split mode (e.g., split ratio 1:50).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: 5 min at 240°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. In SIM mode, monitor characteristic ions of the target analyte and the internal standard.

3.2.5. Data Analysis and Quantification

-

Identification: Identify the peaks of (5Z)-2,6-dimethyl-3,5-octadien-2-ol and the internal standard in the chromatograms of the standards and samples by comparing their retention times and mass spectra with those of the pure standards and library data (e.g., NIST).

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Quantification: Calculate the concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in the essential oil sample using the regression equation from the calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample.

-

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]

Visualizations

Caption: Experimental workflow for the quantitative analysis of essential oil components.

References

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Composition and Antimicrobial Activity of Essential Oil from the Leaves of Artemisia vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ScenTree - Artemisia vulgaris oil (CAS N° 68991-20-8) [scentree.co]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. cropj.com [cropj.com]

- 9. Chemical Composition and Toxicity of Achillea millefolium L. Essential Oil Against Acrobasis advenella (Lepidoptera, Pyralidae) Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. wjarr.com [wjarr.com]

- 12. scitepress.org [scitepress.org]

Application Notes and Protocols for 2,6-dimethyl-3,5-octadien-2-ol Isomers in the Flavor and Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,6-dimethyl-3,5-octadien-2-ol isomers in the flavor and fragrance industry. Due to a lack of extensive publicly available data on the specific sensory properties of each isomer, this document presents a framework for their evaluation, including detailed experimental protocols. The quantitative data presented is illustrative and intended to serve as a guide for internal research and development.

Introduction to 2,6-dimethyl-3,5-octadien-2-ol Isomers

2,6-dimethyl-3,5-octadien-2-ol is a terpene alcohol with the molecular formula C₁₀H₁₈O. The presence of two double bonds and a chiral center gives rise to several stereoisomers, each potentially possessing a unique odor and flavor profile. These isomers are of significant interest to the flavor and fragrance industry due to their potential to impart novel and desirable sensory characteristics to a wide range of consumer products. The general structure of 2,6-dimethyl-3,5-octadien-2-ol suggests potential for floral, fruity, and herbaceous notes, characteristic of many terpene alcohols used in the industry.

Potential Applications in the Flavor and Fragrance Industry

The isomers of 2,6-dimethyl-3,5-octadien-2-ol are anticipated to find applications in various sectors of the flavor and fragrance market:

-

Fine Fragrances: As components in perfumes, colognes, and other high-end fragrances to provide unique floral and green notes.

-

Personal Care Products: To scent cosmetics, lotions, shampoos, and soaps.

-

Household Products: In air fresheners, detergents, and cleaning agents to impart a fresh and pleasant aroma.

-

Food and Beverages: As a flavoring agent in beverages, baked goods, candies, and dairy products to enhance or impart fruity and floral flavors.

Sensory Profile of 2,6-dimethyl-3,5-octadien-2-ol Isomers (Illustrative Data)

The following table summarizes the hypothetical sensory data for the different isomers of 2,6-dimethyl-3,5-octadien-2-ol. This data is intended for illustrative purposes to guide sensory evaluation studies.

| Isomer | Odor Description | Flavor Profile | Odor Threshold (in water, ppb) |

| (3E,5E)-2,6-dimethyl-3,5-octadien-2-ol | Sweet, floral (rose, geranium), slightly citrusy | Sweet, fruity (berry, lychee), with a hint of mint | 0.5 - 2.0 |

| (3Z,5E)-2,6-dimethyl-3,5-octadien-2-ol | Green, herbaceous, slightly woody, with a floral undertone | Green, herbal, slightly bitter, with a cooling sensation | 5.0 - 15.0 |

| (3E,5Z)-2,6-dimethyl-3,5-octadien-2-ol | Fruity (pear, apple), fresh, slightly waxy | Juicy fruit (apple, grape), slightly tart, clean finish | 1.0 - 5.0 |

| (3Z,5Z)-2,6-dimethyl-3,5-octadien-2-ol | Earthy, mushroom-like, with a damp green note | Umami, savory, with a slightly metallic aftertaste | 20.0 - 50.0 |

Experimental Protocols

Synthesis and Purification of 2,6-dimethyl-3,5-octadien-2-ol Isomers

A general synthetic route to produce a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers can be adapted from known organic chemistry principles. The following is a generalized protocol.

Objective: To synthesize a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers for subsequent separation and sensory analysis.

Materials:

-

Citral (a mixture of geranial and neral)

-

Methylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for Grignard reaction and distillation.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Add a solution of citral in anhydrous diethyl ether to the flask.

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of citral.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers.

-

Isomer separation can be achieved using preparative gas chromatography (GC) with a chiral column.